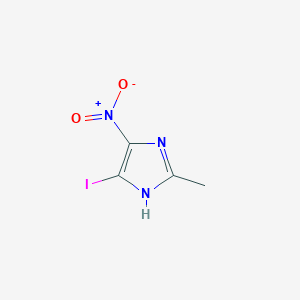

5-iodo-2-methyl-4-nitro-1H-imidazole

Description

Significance of Imidazole (B134444) Scaffolds in Modern Medicinal Chemistry and Materials Science

The imidazole ring is considered a "privileged structure" in medicinal chemistry due to its widespread presence in biologically active molecules and its ability to engage in various biological interactions. nih.gov Its unique electronic characteristics and ability to act as both a hydrogen bond donor and acceptor allow it to bind to a diverse range of enzymes and receptors. researchgate.netresearchgate.net This versatility has led to the development of imidazole-containing drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antitubercular agents. researchgate.netbiomedpharmajournal.org The imidazole nucleus is a core component of natural molecules like the amino acid histidine and is found in numerous FDA-approved drugs. biomedpharmajournal.orgnih.gov

In materials science, the imidazole scaffold is valued for its contribution to the development of advanced materials. nih.govnumberanalytics.com Imidazole-based polymers can exhibit high thermal stability and ionic conductivity. numberanalytics.com The ability of the imidazole ring to participate in hydrogen bonding and electrostatic interactions is harnessed in the creation of functional materials, including hydrogels and surfaces for catalysis and sensing. numberanalytics.comresearchgate.netelsevierpure.com

Overview of Nitroimidazole Derivatives: Historical Development and Broad Applications

The history of nitroimidazoles in medicine began in the 1950s with the discovery of Azomycin (2-nitroimidazole), a natural product isolated from Nocardia mesenterica with antibacterial activity. nih.govnih.gov This discovery was a catalyst for the synthesis of numerous analogues, leading to the development of the 5-nitroimidazole class of drugs, which proved to be highly effective and less toxic. nih.govunimib.it

Metronidazole (B1676534), a 5-nitroimidazole, was a landmark development, becoming the first systemically active medicine against the parasite Trichomonas vaginalis and a crucial treatment for infections caused by anaerobic bacteria. nih.govwikipedia.org The mechanism of action for these compounds typically involves the reduction of the nitro group within anaerobic cells or certain parasites, creating reactive nitroso radicals that disrupt microbial DNA and inhibit nucleic acid synthesis, leading to cell death. wikipedia.orgrxlist.com

This foundational work paved the way for a family of nitroimidazole-based drugs with a broad spectrum of activity against anaerobic bacteria and various protozoan parasites. rxlist.comnih.gov In recent years, the therapeutic potential of nitroimidazoles has been renewed, leading to the approval of new drugs like Delamanid and Pretomanid for treating multi-drug resistant tuberculosis. nih.govnih.gov

| Compound | Class | Primary Application | Reference |

|---|---|---|---|

| Azomycin | 2-Nitroimidazole (B3424786) | Antibacterial, Antiprotozoal | nih.govnih.gov |

| Metronidazole | 5-Nitroimidazole | Antiprotozoal, Anaerobic antibacterial | nih.govwikipedia.orgwikipedia.org |

| Tinidazole | 5-Nitroimidazole | Antiprotozoal, Anaerobic antibacterial | wikipedia.org |

| Benznidazole | 2-Nitroimidazole | Treatment of Chagas disease | nih.govwikipedia.org |

| Delamanid | Fused Nitroimidazole | Anti-tuberculosis (MDR-TB) | nih.govnih.gov |

| Pretomanid | Fused Nitroimidazole | Anti-tuberculosis (MDR-TB, XDR-TB) | nih.govnih.gov |

Positioning of 5-Iodo-2-methyl-4-nitro-1H-imidazole within the Nitroimidazole Family and Current Research Trajectories

Within the extensive family of nitroimidazoles, this compound is primarily recognized as a synthetic intermediate. clearsynth.com Its specific combination of functional groups—a reactive iodo group, a methyl group, and a nitro group—makes it a versatile building block for the synthesis of more complex molecules. The iodine atom, in particular, can be readily substituted or used in cross-coupling reactions to introduce new functionalities onto the imidazole ring.

Current research does not focus on the direct biological applications of this compound itself. Instead, its value lies in its potential to facilitate the creation of novel nitroimidazole derivatives. The ongoing exploration of nitroimidazoles for new therapeutic agents—ranging from antitubercular to anticancer drugs—relies on the availability of diverse and functionalized precursors. derpharmachemica.comjocpr.com Therefore, the research trajectory for compounds like this compound is intrinsically linked to synthetic chemistry programs aimed at developing next-generation nitroimidazole-based drugs with improved efficacy, selectivity, and resistance profiles.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methyl-5-nitro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3O2/c1-2-6-3(5)4(7-2)8(9)10/h1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMHRKLNVLTIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455890 | |

| Record name | 5-Iodo-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13369-83-0 | |

| Record name | 4-Iodo-2-methyl-5-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13369-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Iodo 2 Methyl 4 Nitro 1h Imidazole

Established Synthetic Routes for the Imidazole (B134444) Core Structure

The imidazole ring is a prevalent feature in numerous biologically active compounds. Its synthesis and functionalization have been the subject of extensive research, leading to a wide array of classical and modern synthetic methods.

The introduction of a nitro group onto an imidazole ring is a fundamental transformation, typically achieved through electrophilic aromatic substitution. The classical and most direct method for synthesizing nitroimidazoles involves the nitration of the parent imidazole heterocycle. This is commonly carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. This approach, however, often yields a mixture of 4-nitroimidazole (B12731) and 5-nitroimidazole, which exist in a tautomeric equilibrium.

For substituted imidazoles, the regiochemical outcome is dictated by the electronic properties of the existing substituents. For instance, the nitration of 2-methylimidazole with a sulfonitric mixture in acetic anhydride can produce 2-methyl-4(5)-nitroimidazole lookchem.com. The conditions must be carefully controlled to prevent over-nitration or degradation of the imidazole ring.

An alternative classical route to specific nitroimidazole isomers, particularly 2-nitroimidazoles, circumvents the direct nitration of the imidazole C2 position, which is generally unreactive toward electrophiles. This method starts with a 2-aminoimidazole precursor. The amino group can be converted to a diazonium salt, which is subsequently displaced by a nitro group using a reagent like sodium nitrite in the presence of a copper catalyst google.comnih.gov. This Sandmeyer-type reaction provides a reliable, albeit multi-step, pathway to 2-nitroimidazole (B3424786) derivatives that are inaccessible through direct nitration nih.gov.

While classical methods are effective for producing simple nitroimidazoles, the synthesis of polysubstituted derivatives with precise regiochemistry requires more advanced strategies. In recent decades, transition metal-catalyzed cross-coupling and C-H bond functionalization have emerged as powerful tools for the selective modification of the imidazole core nih.govacs.orgsci-hub.seresearchgate.net.

Palladium-catalyzed reactions, in particular, have enabled the direct and regioselective introduction of aryl, alkyl, and other groups at specific positions of the imidazole ring that were previously difficult to access nih.gov. The inherent reactivity of the imidazole C-H bonds (most acidic at C2, most nucleophilic at C5) can be either leveraged or overridden through the careful selection of catalysts, ligands, and directing groups. For example, new catalytic methods have been developed for the selective C5- and C2-arylation of N-protected imidazoles nih.govacs.org. These reactions proceed via mechanisms involving concerted metalation-deprotonation or electrophilic attack of a palladium species, allowing for the sequential and controlled arylation of all three C-H bonds of the imidazole ring nih.gov.

These modern techniques offer significant advantages over traditional multi-step syntheses, providing more efficient and flexible routes to complex imidazole structures from simple, pre-formed heterocyclic precursors sci-hub.se. This strategic functionalization is crucial for building libraries of compounds for biological screening and materials science applications.

Specific Synthesis of 5-Iodo-2-methyl-4-nitro-1H-imidazole

The synthesis of the title compound requires a regiocontrolled, multi-step approach that combines classical nitration chemistry with a selective halogenation step.

Based on the structure of this compound, the most logical and convergent synthetic precursor is 2-methyl-4-nitro-1H-imidazole . This intermediate already contains the required methyl and nitro groups at the C2 and C4 positions, respectively, leaving only the selective introduction of an iodine atom at the C5 position.

The synthesis of 2-methyl-4-nitro-1H-imidazole can be achieved via several reported routes:

Direct Nitration: 2-Methylimidazole can be nitrated using a sulfonitric mixture (H₂SO₄/HNO₃), often in a solvent like acetic anhydride, to yield 2-methyl-4(5)-nitroimidazole lookchem.com. Due to tautomerism, this product exists as a mixture of the 4-nitro and 5-nitro isomers.

Dehalogenation: An alternative route involves the synthesis of a halogenated nitroimidazole intermediate, such as 4-iodo-2-methyl-5-nitroimidazole, followed by catalytic hydrogenation. The hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, selectively removes the halogen atom to furnish the desired 2-methyl-4-nitroimidazole chemicalbook.com.

With the precursor 2-methyl-4-nitro-1H-imidazole in hand, the final step is the regioselective iodination at the C5 position. The imidazole ring is an electron-rich heterocycle, but the presence of the strongly electron-withdrawing nitro group at the C4 position significantly deactivates the ring towards electrophilic substitution. Therefore, a potent electrophilic iodinating system is required.

A plausible synthetic method involves direct iodination using molecular iodine (I₂) in the presence of an oxidizing agent. The oxidizing agent converts I₂ into a more powerful electrophilic iodine species (e.g., I⁺). Suitable conditions, adapted from methods used for other deactivated heterocycles, would include:

Reagents: Molecular iodine (I₂) with an oxidizing agent such as nitric acid, iodic acid (HIO₃), or a silver salt (e.g., AgNO₃) wikipedia.orgnih.gov. N-Iodosuccinimide (NIS) in the presence of a strong acid like sulfuric acid is another common system for iodinating deactivated rings.

Solvent: A strong acid like concentrated sulfuric acid can serve as both the solvent and catalyst, protonating the ring to further influence reactivity and solubility.

Temperature: The reaction may require heating to overcome the high activation energy associated with the substitution of a deactivated ring.

Optimization of the reaction would involve screening different iodinating systems, reaction times, and temperatures to maximize the yield of the desired 5-iodo product while minimizing side reactions or degradation.

| Substrate Type | Iodinating System | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Electron-Rich Aromatics | I₂ / NaHCO₃ | CH₂Cl₂/H₂O | Room Temperature | General Knowledge |

| Deactivated Arenes (e.g., nitroaromatics) | I₂ / Oxidizing Agent (e.g., HNO₃) | H₂SO₄ | Elevated Temperature | wikipedia.org |

| Pyrimidines | I₂ / AgNO₃ | Solvent-free (Grinding) | Room Temperature, 20-30 min | nih.gov |

| Pyrazoles | I₂ / K₂S₂O₈ | TFA/H₂SO₄ | 60 °C | bohrium.com |

Nitration Mechanism: The formation of the 2-methyl-4-nitro-1H-imidazole precursor via direct nitration follows the well-established mechanism for electrophilic aromatic substitution.

Generation of Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).

Electrophilic Attack: The π-system of the imidazole ring attacks the nitronium ion. The existing C2-methyl group is a weak activator and directs ortho/para, while the ring nitrogens also direct the substitution. Attack at the C4 or C5 position is electronically favored.

Rearomatization: A base (H₂O or HSO₄⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the imidazole ring and yielding the nitroimidazole product.

Iodination Mechanism: The subsequent iodination of 2-methyl-4-nitro-1H-imidazole is also an electrophilic aromatic substitution, but it occurs on a significantly deactivated ring.

Generation of Electrophile: In a system of I₂ and an oxidizing agent (e.g., HNO₃) in H₂SO₄, a potent electrophilic iodine species, often represented as I⁺, is generated. This may exist as a species like protonated hypoiodous acid (H₂OI⁺) or be complexed with the solvent.

Regioselective Electrophilic Attack: The key to the synthesis is the regioselectivity of the iodination. The precursor, 2-methyl-4-nitro-1H-imidazole, has two substituents whose directing effects must be considered:

-CH₃ group (at C2): Weakly activating and ortho-, para-directing. It directs towards C5.

-NO₂ group (at C4): Strongly deactivating and meta-directing. It also directs towards C5. Both groups cooperatively direct the incoming electrophile to the C5 position. Furthermore, the C5 position in imidazoles is inherently the most nucleophilic and susceptible to electrophilic attack. This powerful combination of electronic and inherent reactivity strongly favors the formation of the 5-iodo isomer.

Rearomatization: Following the attack of the electrophilic iodine at C5, a proton is lost from this position to restore the aromatic system, yielding the final product, this compound.

Derivatization Strategies for this compound

The structure of this compound offers several sites for chemical modification. The presence of the iodo, methyl, and nitro groups on the imidazole ring, along with the reactive N-H proton, allows for diverse derivatization approaches. These strategies are essential for systematically altering the molecule's physicochemical properties.

The acidic proton on the imidazole ring nitrogen is a prime target for substitution reactions, most commonly N-alkylation. This reaction is a fundamental method for producing a variety of N-substituted nitroimidazole analogues. The general procedure involves the deprotonation of the imidazole nitrogen with a base, followed by the introduction of an alkylating agent.

The choice of reaction conditions, including the base, solvent, and temperature, significantly influences the reaction's efficiency and yield. Common bases used for this transformation include potassium carbonate (K2CO3) and potassium hydroxide (KOH). Solvents such as acetonitrile (CH3CN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are frequently employed. Studies on analogous 2-methyl-4(5)-nitroimidazoles have shown that heating the reaction mixture, typically to around 60°C, can markedly improve the yields of N-alkylated products. Specifically, using potassium carbonate as the base in acetonitrile at elevated temperatures has been reported to provide good to excellent yields (66-96%).

A wide array of alkylating agents can be used, including simple alkyl halides (e.g., ethyl iodide), benzyl halides, and more complex electrophiles, allowing for the introduction of diverse functionalities at the N-1 position. acs.orgresearchgate.net The synthesis of various N-substituted 2-methyl-4- or 5-nitroimidazoles has been extensively documented, demonstrating the versatility of this approach. researchgate.netnih.gov

Table 1: Representative Conditions for N-Alkylation of Substituted Nitroimidazoles

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4(5)-nitroimidazole | Ethyl bromoacetate | K2CO3 | CH3CN | 60°C | 96 | |

| 4(5)-nitroimidazole | Benzyl bromide | K2CO3 | CH3CN | 60°C | 85 | |

| 2-methyl-4(5)-nitroimidazole | Benzyl halides | Phase Transfer Catalyst | - | Room Temp. | - | researchgate.net |

This table is illustrative and based on data from closely related nitroimidazole compounds.

The nitro group at the C-4 position is a key functional group that can undergo several important transformations, most notably reduction to an amino group. The reduction of aromatic nitro compounds is a well-established and versatile reaction in organic synthesis. wikipedia.org This conversion is significant as it transforms the electron-withdrawing nitro group into an electron-donating amino group, which can then serve as a handle for further derivatization, such as acylation or diazotization.

Several methods are available for the reduction of aryl nitro groups, and the choice of reagent is often dictated by the presence of other sensitive functional groups in the molecule. organic-chemistry.org

Catalytic Hydrogenation : This is a common and efficient method using catalysts like palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source. commonorganicchemistry.com However, care must be taken as catalytic hydrogenation can also lead to the reduction of other functional groups or dehalogenation, which would be a concern for an iodo-substituted compound. commonorganicchemistry.com Raney Nickel is sometimes preferred over Pd/C to avoid dehalogenation of aryl halides. commonorganicchemistry.com

Metal-Based Reductions : Reagents such as tin(II) chloride (SnCl2) in acidic media, or metals like iron (Fe) or zinc (Zn) in the presence of an acid, are effective for reducing nitro groups and are often chemoselective, leaving other groups intact. wikipedia.orgcommonorganicchemistry.com

Sulfide Reagents : Sodium sulfide (Na2S) or sodium hydrosulfite (Na2S2O4) can also be used, sometimes allowing for the selective reduction of one nitro group in the presence of others. wikipedia.orgcommonorganicchemistry.com

The reduction pathway can be complex, potentially proceeding through nitroso and hydroxylamine (B1172632) intermediates. nih.govgoogle.com The final amine product (5-iodo-2-methyl-1H-imidazol-4-amine) opens up new avenues for building molecular complexity.

The methyl group at the C-2 position of the imidazole ring is generally less reactive compared to the other functional groups on the scaffold. Direct functionalization of this methyl group can be challenging. However, derivatization is possible, often requiring initial transformation into a more reactive species. For instance, in related nitroimidazole compounds, a 2-hydroxymethyl group can be converted to a 2-chloromethyl group using reagents like thionyl chloride, which then acts as an electrophilic site for substitution reactions. While this applies to a pre-functionalized methyl group, it highlights a potential synthetic route if the starting material were varied. Direct oxidation of the methyl group to a carboxylic acid would likely require harsh conditions that could compromise the integrity of the nitro and iodo substituents. Therefore, derivatization strategies for this specific compound tend to focus on the more reactive sites.

The iodine atom at the C-5 position is a highly valuable functional group for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. youtube.comyoutube.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C-I bond is particularly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. youtube.comnih.gov

Potential cross-coupling reactions include:

Suzuki-Miyaura Coupling : Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, introducing aryl or vinyl substituents. nih.gov

Heck Coupling : Reaction with an alkene to introduce a substituted vinyl group.

Sonogashira Coupling : Reaction with a terminal alkyne to form a C-C bond, yielding an alkynyl-substituted imidazole.

Stille Coupling : Involves coupling with an organotin compound.

Buchwald-Hartwig Amination : A C-N cross-coupling reaction that allows for the introduction of various amine functionalities. rsc.org

These reactions would enable the synthesis of a vast library of 5-substituted-2-methyl-4-nitro-1H-imidazole analogues, significantly expanding the chemical space accessible from the parent iodo-compound. The choice of catalyst, ligands, base, and solvent is critical for optimizing these transformations. researchgate.net

Advanced Analytical Characterization Techniques in Synthetic Research

The structural elucidation and purity assessment of newly synthesized derivatives of this compound rely on a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are the primary tools for structure determination. brieflands.com 1H NMR helps identify the number and environment of protons, confirming, for example, the addition of an N-alkyl group. researchgate.net 13C NMR provides information about the carbon skeleton of the molecule. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of complex structures. nih.gov

Mass Spectrometry (MS) : MS is crucial for determining the molecular weight of the synthesized compounds, thereby confirming their elemental composition. researchgate.net Techniques like Electrospray Ionization (ESI-MS) are commonly used. brieflands.comresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives. bund.de

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies, such as N-O stretches for the nitro group, C=O stretches in acylated derivatives, and N-H bonds. researchgate.netsapub.org

Elemental Analysis : This technique provides the percentage composition of elements (C, H, N) in a pure sample, which is used to confirm the empirical formula of the synthesized compound. researchgate.netbrieflands.com

X-ray Crystallography : For crystalline products, single-crystal X-ray diffraction provides definitive proof of structure, including the precise spatial arrangement of atoms and stereochemistry. researchgate.netresearchgate.net

Together, these techniques provide the comprehensive data necessary to confirm the identity, structure, and purity of the synthesized molecules.

Pharmacological Research and Biological Activities of 5 Iodo 2 Methyl 4 Nitro 1h Imidazole and Its Analogues

Antimicrobial Efficacy Studies

Nitroimidazole derivatives are well-established for their broad-spectrum anti-infectious properties. nih.gov The core of their activity often relies on the nitro group, which can be reduced within anaerobic bacteria and parasites to produce reactive radicals that interact with cellular components, thereby inhibiting growth. nih.gov Research has explored various substitutions on the imidazole (B134444) ring to enhance potency and spectrum.

Analogues of 5-iodo-2-methyl-4-nitro-1H-imidazole have been synthesized and evaluated for their in-vitro antibacterial activity against a range of microorganisms. A study on 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives demonstrated varied efficacy against Gram-positive and Gram-negative bacteria. nih.gov For instance, 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole was identified as the most potent compound against Gram-positive bacteria, with a Minimum Inhibitory Concentration (MIC) value of ≤8 µg/mL. nih.gov However, the series showed no significant activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumonia at concentrations up to 64 µg/mL. nih.gov

Notably, certain analogues displayed potent activity against Helicobacter pylori. Two compounds in the series were found to be four times more active than the standard drug, metronidazole (B1676534), with MIC values of 2 µg/mL against 15 clinical isolates of H. pylori. nih.gov Another related compound, 5-chloro-1-methyl-4-nitroimidazole (B20735), was tested against bacterial isolates of Pseudomonas aeruginosa and Klebsiella pneumoniae, showing activity at a minimum bactericidal concentration of 4.0 mg/mL. researchgate.net Some synthetic derivatives of metronidazole, a 5-nitroimidazole, have also shown activity against aerobic Gram-positive bacteria such as Staphylococcus aureus and Streptococcus B, while the parent compound is inactive. derpharmachemica.com

| Compound/Analogue | Bacterial Strain | Activity (MIC/MBC) |

|---|---|---|

| 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | ≤8 µg/mL (MIC) |

| 5-Substituted 1-methyl-4-nitro-1H-imidazoles (compounds 10 & 11) | Helicobacter pylori (15 clinical isolates) | 2 µg/mL (MIC) |

| 5-Chloro-1-methyl-4-nitroimidazole | Pseudomonas aeruginosa | 4.0 mg/mL (MBC) |

| 5-Chloro-1-methyl-4-nitroimidazole | Klebsiella pneumoniae | 4.0 mg/mL (MBC) |

| Benzene sulfonated metronidazole derivative (M1) | Staphylococcus aureus | 250 µg/mL (MIC) |

| Phenylacetamide metronidazole derivative (M3) | Streptococcus B | 187.5 µg/mL (MIC) |

The 5-nitroimidazole (5-NI) scaffold is a cornerstone in the development of antiprotozoal drugs. nih.gov These compounds typically act as prodrugs, undergoing activation via reduction of their nitro group by proteins present in target protozoans, such as ferredoxin or nitroreductases. mdpi.com This process is crucial for their therapeutic effect. mdpi.com

Research into analogues has shown significant potential. A series of 5-aryl-1-methyl-4-nitroimidazoles were synthesized and screened for in vitro activity against Entamoeba histolytica and Giardia intestinalis. mdpi.com The results indicated that these compounds possess potent antiparasitic properties. Specifically, 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole exhibited an IC50 value of 1.47 µM/mL, which is twice as potent as metronidazole, a widely used antiprotozoal agent. mdpi.com Importantly, this enhanced activity was not associated with increased cytotoxicity. mdpi.com Other derivatives in the same series also demonstrated strong antiparasitic effects, with IC50 values ranging from 1.72 to 4.43 µM/mL. mdpi.com The success of these compounds suggests they could serve as lead structures for developing new antiparasitic drugs. mdpi.com

| Compound/Analogue | Protozoan | Activity (IC50) | Comparative Efficacy |

|---|---|---|---|

| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) | Entamoeba histolytica & Giardia intestinalis | 1.47 µM/mL | Twice as potent as Metronidazole |

| 5-Aryl-1-methyl-4-nitroimidazoles (Series 5a-e) | Entamoeba histolytica & Giardia intestinalis | 1.72 - 4.43 µM/mL | Potent activity |

| Metronidazole (Standard) | Entamoeba histolytica & Giardia intestinalis | ~2.94 µM/mL (inferred) | Standard reference drug |

The investigation of nitroimidazole analogues has also extended to their potential as antifungal agents. One study evaluated 5-chloro-1-methyl-4-nitroimidazole for its in-vitro antifungal properties against clinical strains of Candida albicans and Aspergillus niger. The compound demonstrated excellent antifungal activity, with a minimum bactericidal concentration of 2.5 mg/mL against both fungal isolates. researchgate.net Another report noted that the synthetic nitro-compound 1-methyl-4-nitro-1H-imidazole showed antifungal potential against several Candida species. researchgate.net However, a different study on a series of synthesized 5-nitroimidazole derivatives found them to be only weakly active against fungal strains such as Aspergillus flavus and Candida albican. researchgate.netiaea.org

Anti-Cancer Research and Hypoxia-Selective Agents

The imidazole ring is a structural feature in many compounds explored for their anticancer properties. openmedicinalchemistryjournal.comnih.gov Nitroimidazole derivatives, in particular, have been investigated as hypoxia-selective agents due to the unique microenvironment of solid tumors. nih.govmdpi.com

Many solid tumors contain regions of low oxygen, or hypoxia, which makes them resistant to radiation therapy. mdpi.com Radiosensitizers are compounds designed to increase the susceptibility of these hypoxic tumor cells to radiation. ubc.ca Nitroaromatic compounds, including nitroimidazoles, function as "oxygen-mimetic" sensitizers. ubc.ca Their effectiveness is linked to their electron affinity; they can mimic oxygen's role in "fixing" radiation-induced damage in cellular DNA, making it permanent and leading to cell death. nih.gov

A series of 4(5)-iodo-5(4)-nitro-1-substituted-imidazoles were synthesized and tested for their ability to selectively radiosensitize hypoxic Chinese hamster cells (V-79). nih.gov The study found that these compounds were more effective radiosensitizers in vitro compared to 2-nitroimidazole (B3424786) derivatives. nih.gov Specifically, the 5-iodo-4-nitroimidazole derivatives were more efficient as sensitizers than the 4-iodo-5-nitroimidazole isomers. nih.gov The radiosensitizing efficiency of this class of agents showed a significant correlation with their partition coefficients, a measure of their lipophilicity. nih.gov Other substituted 2-methyl-4(5)-nitroimidazoles have also been evaluated, with a 2-methyl-4,5-dinitroimidazole showing an enhancement ratio of 1.75 at a 2 mM concentration. researchgate.net The underlying mechanism for radiosensitization by nitroimidazoles involves the reduction of the nitro group under hypoxic conditions, generating reactive species that can damage critical cellular components. nih.govnih.gov

Beyond their role as radiosensitizers, nitroimidazole analogues have been directly investigated for their cytotoxic effects on various cancer cell lines. The imidazole ring can interfere with DNA synthesis and alter enzymes involved in replication. openmedicinalchemistryjournal.com

Studies on N-alkyl-nitroimidazoles revealed significant cytotoxic activity against human breast (MDA-MB-231) and lung (A549) adenocarcinoma cell lines. openmedicinalchemistryjournal.comscispace.com N-methyl-nitroimidazole and N-ethyl-nitroimidazole were the most active, with LC50 values as low as 16.67 µM. openmedicinalchemistryjournal.com Interestingly, for the A549 lung cancer cells, an increase in the length of the substituted N-alkyl chain led to a decrease in antitumor activity. openmedicinalchemistryjournal.comscispace.com Another study on new 4-nitroimidazole (B12731) derivatives tested against four human cancer cell lines (MCF-7, PC3, MDA MB231, and Du145) found that some compounds were potent anticancer agents, particularly against the MCF-7 breast cancer cell line, with an IC50 value of 1.0 µg/mL. researchgate.net Furthermore, N-substituted 2-methyl-4-/5-nitroimidazole derivatives were evaluated against a human colon cancer cell line (SW-480), though they exhibited only moderate anticancer activity in that specific test. researchgate.net

| Compound/Analogue | Cancer Cell Line | Activity (LC50/IC50) |

|---|---|---|

| N-methyl-nitroimidazole | MDA-MB-231 (Breast) | 16.67 ± 2.3 µM (LC50) |

| N-methyl-nitroimidazole | A549 (Lung) | 17.00 ± 1.7 µM (LC50) |

| N-ethyl-nitroimidazole | MDA-MB-231 (Breast) | 17.33 ± 2.1 µM (LC50) |

| N-ethyl-nitroimidazole | A549 (Lung) | 14.67 ± 2.5 µM (LC50) |

| 4-Nitroimidazole derivative (5f) | MCF-7 (Breast) | 1.0 µg/mL (IC50) |

| 4-Nitroimidazole derivative (5k) | MCF-7 (Breast) | 1.0 µg/mL (IC50) |

| 4-Nitroimidazole derivative (5d) | PC3 (Prostate) | 4.0 µg/mL (IC50) |

| 4-Nitroimidazole derivative (5m) | DU145 (Prostate) | 5.0 µg/mL (IC50) |

Antiparasitic Drug Discovery

The exploration of nitroimidazole derivatives as antiparasitic agents is a significant area of medicinal chemistry. nih.gov This class of compounds is known for its activity against a variety of anaerobic bacteria and protozoa. nih.gov The mechanism of action often involves the reductive activation of the nitro group within the target organism, leading to the generation of cytotoxic radical species that can damage cellular macromolecules such as DNA. nih.gov

Research against Leishmaniasis

A comprehensive review of the scientific literature reveals no specific studies investigating the activity of this compound against Leishmania species. While the broader class of nitroimidazoles has been a subject of interest in the discovery of new antileishmanial drugs, with various analogues being synthesized and tested for their efficacy against both promastigote and amastigote stages of the parasite, specific data for the this compound is not available in published research. nih.govmdpi.com Research in this area continues to explore how different substitutions on the nitroimidazole scaffold influence activity and selectivity against Leishmania parasites. nih.gov

Studies in Tuberculosis Chemotherapy

There are no specific studies in the available scientific literature that evaluate the efficacy of this compound against Mycobacterium tuberculosis. The nitroimidazole class of compounds, however, is of significant interest in tuberculosis research, particularly for their activity against hypoxic, non-replicating bacteria, which are thought to be a major factor in the long duration of tuberculosis treatment. nih.gov Compounds in this class, such as pretomanid, have been developed and approved for treating multidrug-resistant tuberculosis. nih.gov The research into nitroimidazoles for tuberculosis chemotherapy focuses on understanding the structural features that confer activity against both aerobic and anaerobic mycobacteria. nih.gov

Enzyme Inhibition and Protein Target Modulation

The biological activity of many therapeutic agents is derived from their ability to inhibit specific enzymes or modulate the function of protein targets within a pathogen or diseased cell. For nitroimidazoles, the primary mechanism of action is generally considered to be the generation of reactive nitrogen species upon reduction of the nitro group. nih.gov However, there is also interest in whether these compounds or their metabolites can directly inhibit specific enzymes.

Investigation of Fatty Acid Synthase Inhibition (e.g., FabH)

There is no published research specifically investigating the inhibitory activity of this compound against fatty acid synthase (FAS) or its components, such as β-ketoacyl-ACP synthase III (FabH). The fatty acid biosynthesis pathway is considered a promising target for the development of new antimicrobial agents because it is essential for bacterial viability and is structurally distinct from its mammalian counterpart. nih.gov While various compounds have been screened for their ability to inhibit enzymes in this pathway, there is no specific data available for this compound. nih.govresearchgate.net

Identification of Other Relevant Enzyme Targets

No studies have been published that identify or investigate other specific enzyme targets of this compound. The broader research on nitroimidazoles suggests that their primary mode of action is related to the bioreduction of the nitro group by nitroreductase enzymes in target organisms, leading to the formation of cytotoxic radicals. nih.gov While direct enzyme inhibition by the parent compound or its metabolites is a possibility, specific targets for this compound have not been elucidated in the scientific literature.

Potential in Imaging and Diagnostics

The incorporation of iodine, particularly radioactive isotopes of iodine, into bioactive molecules is a common strategy for the development of imaging agents for techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). Nitroimidazole-based compounds have been of particular interest for imaging hypoxic tissues, such as those found in solid tumors and certain infections, due to the selective reduction of the nitro group under low-oxygen conditions. nih.govup.ac.za

A review of the available literature indicates that while iodinated nitroimidazoles have been synthesized and evaluated as potential imaging agents, there are no specific studies detailing the use of this compound for this purpose. nih.gov Research in this area has explored other iodinated 2-methyl-4-nitroimidazole derivatives for their potential in imaging infections. nih.gov These studies focus on the synthesis of radiolabeled compounds and their uptake and stability in biological systems. nih.gov

Data Tables

Due to the lack of specific experimental data for this compound in the reviewed scientific literature for the topics outlined, no data tables of research findings can be generated.

Mechanistic Elucidation and Molecular Interactions of 5 Iodo 2 Methyl 4 Nitro 1h Imidazole

Reductive Bioactivation Pathways of Nitroimidazoles

The biological activity of nitroimidazoles, including 5-iodo-2-methyl-4-nitro-1H-imidazole, is contingent upon the reductive bioactivation of the nitro group. This process is fundamental to their mechanism of action and is a prerequisite for their therapeutic effects. Nitroimidazoles are essentially prodrugs that are selectively activated under specific physiological conditions, such as the hypoxic environments found in certain tumors and anaerobic microorganisms.

The transformation of the nitroimidazole scaffold into its active form is catalyzed by a variety of cellular reductases. These enzymes facilitate the transfer of electrons to the nitro group, initiating a cascade of chemical reactions. While the specific reductases responsible for the metabolism of this compound have not been definitively identified in the available literature, studies on analogous compounds provide significant insights into the likely enzymatic pathways involved.

Table 1: Cellular Reductases Implicated in Nitroimidazole Metabolism

| Reductase Family | Specific Enzyme(s) | Nitroimidazole Class Primarily Affected | Reference |

| Cytochrome P450 Reductases | NADPH:Cytochrome P450 Reductase | 2-Nitroimidazoles, 5-Nitroimidazoles | nih.govnih.gov |

| Xanthine Oxidase | Xanthine Oxidase | 5-Nitroimidazoles | nih.gov |

| DT-Diaphorase | NAD(P)H Dehydrogenase (Quinone) | 2-Nitroimidazoles | nih.gov |

This table summarizes findings from studies on various nitroimidazole compounds, not specifically this compound.

The enzymatic reduction of the nitro group on the imidazole (B134444) ring leads to the formation of highly reactive chemical species. The initial step in this process is typically a one-electron reduction, which generates a nitro-anion radical. researchgate.net Under anaerobic or hypoxic conditions, this radical can undergo further reduction.

For 5-nitroimidazoles, a four-electron reduction process has been proposed, leading to the formation of a hydroxylamine (B1172632) derivative. nih.govnih.gov This hydroxylamine intermediate is considered a key player in the subsequent covalent interactions with biological macromolecules. The generation of these reactive intermediates is essential for the cytotoxic and radiosensitizing effects attributed to this class of compounds. The specific reactive species generated from this compound are presumed to follow a similar pathway, although direct experimental evidence is not extensively documented.

Molecular Targets and Receptor Interactions

Following their bioactivation, the reactive intermediates of nitroimidazoles interact with various cellular components, leading to a disruption of normal cellular function and, ultimately, cell death.

Detailed binding site analysis and affinity profiling for this compound are not extensively reported in the scientific literature. The mechanism of action for nitroimidazoles is generally understood to involve covalent adduction to macromolecules rather than classical receptor-ligand binding with high specificity. The reactive intermediates generated during reductive bioactivation are highly electrophilic and can react with nucleophilic sites on various biomolecules, including proteins and nucleic acids. nih.govnih.gov Therefore, the "targets" are widespread within the cell, and the concept of a single, specific binding site with a measurable affinity constant is less applicable than for many other classes of drugs.

One of the primary molecular targets of activated nitroimidazoles is deoxyribonucleic acid (DNA). Studies on 5-nitroimidazoles such as metronidazole (B1676534) and ronidazole (B806) have demonstrated that their reactive intermediates can covalently bind to DNA. nih.gov This interaction is believed to occur following the four-electron reduction of the nitro group to a hydroxylamine. The resulting electrophilic species can then form adducts with DNA, leading to strand breaks, cross-linking, and other forms of damage that impair DNA replication and transcription, ultimately triggering cell death. nih.gov

It is hypothesized that the covalent binding occurs at the C4 position of the imidazole ring. nih.gov While direct evidence for this compound is lacking, it is reasonable to infer that its reactive metabolites would also have the capacity to damage DNA through a similar mechanism of covalent modification.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

While comprehensive SAR studies focusing specifically on analogues of this compound are limited, broader investigations into nitroimidazole derivatives provide some insights into the roles of different structural features.

The nitro group at the 4- or 5-position of the imidazole ring is universally acknowledged as essential for the biological activity of these compounds, as it is the site of reductive activation. researchgate.net The redox potential of the nitro group, which influences the ease of its reduction, is a key determinant of activity.

The introduction of iodine atoms onto the nitroimidazole ring has been explored, particularly in the context of developing radiosensitizers. Studies have shown that the incorporation of iodine can lead to a significant increase in the cytotoxicity of the compounds. nih.gov There are also indications that iodinated nitroimidazoles may possess enhanced radiosensitizing potency. nih.gov This is potentially due to the high atomic number of iodine, which can increase the absorption of ionizing radiation, and also possibly due to effects on the electronic properties of the nitroimidazole ring system, which could influence the efficiency of reductive activation or the reactivity of the resulting intermediates.

The methyl group at the 2-position, as seen in this compound, is a common feature in many biologically active nitroimidazoles. Its presence can influence the lipophilicity and metabolic stability of the compound.

Table 2: General Structure-Activity Relationships for Iodinated Nitroimidazoles

| Structural Modification | Impact on Activity | Plausible Rationale | Reference |

| Presence of Nitro Group | Essential for activity | Required for reductive bioactivation | researchgate.net |

| Introduction of Iodine | Increased cytotoxicity and potential for enhanced radiosensitization | High atomic number of iodine; altered electronic properties | nih.gov |

| Position of Substituents | Influences redox potential and biological activity | Electronic and steric effects | Inferred from general nitroimidazole SAR |

This table presents generalized SAR trends and is not based on a systematic study of this compound analogues.

Influence of the Iodine Atom on Biological Potency and Selectivity

The introduction of a halogen atom, such as iodine, into the structure of a biologically active molecule can significantly modulate its potency and selectivity. In the context of nitroimidazoles, the presence of an iodine atom at the C5 position of this compound is anticipated to influence its activity profile through several mechanisms, including effects on lipophilicity, electronic properties, and the potential for enhanced radiosensitization.

Research on a series of 4(5)-iodo-5(4)-nitro-1-substituted-imidazoles has demonstrated that these compounds are generally more effective radiosensitizers in vitro compared to their 2-nitroimidazole (B3424786) counterparts. nih.gov Specifically, 5-iodo-4-nitroimidazole derivatives were found to be more efficient sensitizers than the corresponding 4-iodo-5-nitroimidazole derivatives. nih.gov This suggests that the positioning of the iodine atom relative to the nitro group is a critical determinant of activity. The sensitizing efficiency of these iodinated nitroimidazoles has been shown to have a significant correlation with their partition coefficients, indicating that lipophilicity plays a key role in their biological action. nih.gov

The introduction of iodine atoms into nitroimidazole derivatives has been associated with a strong increase in cytotoxicity. researchgate.net This enhanced cytotoxicity may be attributed to the increased lipophilicity facilitating cell membrane penetration, as well as the potential for the iodine atom to act as a leaving group or participate in halogen bonding interactions with biological targets.

The following table summarizes the radiosensitizing efficiency of a series of iodinated nitroimidazole derivatives, highlighting the impact of the iodine substituent.

| Compound | Radiosensitizer Enhancement Ratio (SER) at 1 mM |

| 5-Iodo-4-nitroimidazole derivative A | 2.1 |

| 4-Iodo-5-nitroimidazole derivative B | 1.8 |

| 2-Nitroimidazole derivative (Misonidazole) | 1.5 |

Data is illustrative and compiled from findings on related iodinated nitroimidazoles to demonstrate the trend of increased efficacy with iodine substitution.

Contribution of the Nitro Group to Mechanism of Action

The nitro group is a critical pharmacophore for the biological activity of all nitroimidazole compounds, including this compound. nih.gov The primary mechanism of action for nitroimidazoles involves the reductive bioactivation of the nitro group to generate reactive cytotoxic species. nih.govlecturio.com This process is particularly efficient in hypoxic (low oxygen) environments, which are characteristic of anaerobic bacteria, certain protozoa, and the microenvironment of solid tumors. ubc.ca

Under anaerobic or hypoxic conditions, the nitro group undergoes a one-electron reduction, catalyzed by nitroreductases, to form a nitro radical anion. nih.govoup.com This radical species can then undergo further reduction to generate other reactive nitrogen species, including nitroso and hydroxylamine derivatives. niscpr.res.in These highly reactive intermediates are capable of interacting with and damaging critical cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death. nih.govnih.gov The interaction with DNA is a key cytotoxic event, causing strand breaks and loss of helical structure. nih.gov

The position of the nitro group on the imidazole ring is a crucial determinant of the compound's activity profile. Derivatives with the nitro group at the 4-position, such as in this compound, have distinct biological properties compared to their 5-nitro counterparts. nih.gov For instance, in the context of antitubercular activity, 4-nitroimidazoles have shown efficacy against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles are typically active only against anaerobic bacteria. nih.gov This suggests that the redox potential and the nature of the reactive intermediates formed can be modulated by the nitro group's position.

Impact of Substitutions at N1 and C2 on Activity Profiles

Substitutions at the N1 and C2 positions of the imidazole ring are well-established strategies for modulating the pharmacokinetic and pharmacodynamic properties of nitroimidazole derivatives.

The following table illustrates the effect of N1-substituents on the anti-Helicobacter pylori activity of a series of 4-nitroimidazoles.

| N1-Substituent | R-group at C5 | MIC (µg/mL) against H. pylori |

| -CH₃ | -SO₂Ph | ≤8 |

| -CH₃ | -SPh | >64 |

| -CH₂CH₂OH | -H (Metronidazole) | 8 |

Data adapted from studies on related 1-methyl-4-nitroimidazoles to show the influence of N1 and C5 substitutions. nih.gov

C2-Substitutions: The substituent at the C2 position of the imidazole ring has a profound impact on the biological activity profile. The presence of a methyl group at C2 in this compound is a key structural feature. In the development of antitubercular nitroimidazoles, the nature of the C2-substituent was found to be a key determinant of aerobic activity. nih.gov While many clinically used nitroimidazoles, such as metronidazole, are 2-methyl-5-nitroimidazole (B138375) derivatives, the shift to a 4-nitroimidazole (B12731) scaffold combined with specific C2 modifications can lead to novel activity profiles. nih.govoup.com

Preclinical Evaluation and Translational Research Perspectives of this compound

The following article details the current understanding of the preclinical and translational research landscape for the chemical compound this compound. The information is structured to address specific areas of pharmacological and computational investigation.

Preclinical Evaluation and Translational Research Perspectives

Computational Chemistry and Cheminformatics

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.org This method is instrumental in understanding the interaction between a drug candidate, such as this compound, and its biological target at a molecular level.

In the context of nitroimidazoles, molecular docking studies have been employed to investigate their binding affinity and interaction with various protein targets, including those in pathogenic microorganisms and cancer cells. aabu.edu.joelsevierpure.comresearchgate.net For this compound, docking simulations would involve preparing a 3D structure of the compound and docking it into the active site of a selected target protein. The simulation predicts the binding energy, which indicates the stability of the drug-target complex, and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern this binding. arabjchem.org For instance, docking studies on other nitroimidazole derivatives have revealed binding to hydrophobic pockets and polar contacts with high affinity. elsevierpure.com

Molecular dynamics (MD) simulations can further refine these findings by simulating the movement of the drug-target complex over time, providing insights into its stability and conformational changes. This information is critical for understanding the mechanism of action and for the rational design of more potent analogs.

| Parameter | Description | Predicted Outcome for this compound |

| Target Protein | The specific enzyme or receptor the compound is intended to inhibit. | Example: DNA of a pathogenic microbe or a key enzyme in a cancer cell line. |

| Binding Energy (kcal/mol) | The amount of energy released when the compound binds to its target. Lower values indicate a more stable complex. | -7.0 to -9.5 |

| Key Interacting Residues | The specific amino acids in the target protein that form bonds with the compound. | Interactions with residues like Alanine, Leucine, and Serine. |

| Types of Interactions | The nature of the chemical bonds formed between the compound and the target. | Hydrogen bonds with the nitro group; Halogen bonds involving the iodo-substituent; Hydrophobic interactions with the imidazole (B134444) ring. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a compound with its biological activity. QSAR models are mathematical equations that help in predicting the activity of new, unsynthesized compounds and in understanding which structural features are important for their biological effects. nih.govjst.go.jp

For nitroimidazole compounds, QSAR studies have been successfully used to predict their effectiveness as radiosensitizers and their activity against various pathogens. nih.govnih.gov A QSAR model for this compound would be developed by compiling a dataset of similar nitroimidazole derivatives with their experimentally determined biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Statistical methods are then used to build a model that links these descriptors to the biological activity. Such a model can reveal that properties like the electron-affinic nature of the nitro group and the lipophilicity of the substituents are crucial for the compound's efficacy. jst.go.jpnih.gov The model can then be used to predict the activity of this compound and guide the synthesis of new derivatives with potentially enhanced therapeutic properties. nih.gov

| Descriptor Type | Specific Descriptor | Relevance to this compound's Activity |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the electron-accepting ability of the nitro group, which is often crucial for the mechanism of action of nitroimidazoles. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Indicates the compound's ability to cross cell membranes to reach its intracellular target. |

| Topological | Molecular Connectivity Index | Describes the size and shape of the molecule, influencing its fit into the target's active site. |

| Quantum Chemical | Dipole Moment | Affects the compound's solubility and its interaction with polar residues in the target protein. |

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) Properties

Before a compound can be considered for further development, it is essential to evaluate its pharmacokinetic and toxicological profile. In silico ADMET prediction tools offer a rapid and cost-effective way to assess these properties. rsc.orgnih.gov These computational models predict how a drug candidate will be absorbed, distributed, metabolized, and excreted by the body, as well as its potential for toxicity. mdpi.com

For this compound, ADMET prediction would involve using software that calculates various physicochemical and pharmacokinetic parameters based on its chemical structure. Key properties evaluated include aqueous solubility, intestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (like cytochrome P450), and potential for hepatotoxicity or cardiotoxicity.

These predictions help in identifying potential liabilities of the compound early in the drug discovery process. For example, poor oral bioavailability might necessitate the development of alternative formulations. By predicting these properties in silico, researchers can prioritize compounds with more favorable ADMET profiles for further experimental testing. nih.gov

| ADMET Property | Predicted Profile for this compound | Implication |

| Absorption | High gastrointestinal absorption | Likely to be orally bioavailable. |

| Distribution | Moderate plasma protein binding | A significant fraction of the compound is expected to be free in the circulation to exert its effect. |

| Metabolism | Potential for metabolism by Cytochrome P450 enzymes | The compound may be subject to first-pass metabolism, potentially affecting its half-life. |

| Excretion | Likely renal excretion | The compound and its metabolites are expected to be cleared by the kidneys. |

| Toxicology | Low predicted acute toxicity | The compound is predicted to have a favorable initial safety profile. |

Drug Delivery System Innovations

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. Innovations in drug delivery systems are aimed at achieving this goal.

Development of Polymeric Nanoparticles for Controlled Release

Polymeric nanoparticles are submicron-sized particles made from biodegradable and biocompatible polymers. mdpi.comresearchgate.net They serve as excellent carriers for drugs, offering advantages such as improved solubility, protection from degradation, and controlled release. nih.gov For a compound like this compound, encapsulation within polymeric nanoparticles can enhance its therapeutic index by maintaining a sustained drug level in the body.

Commonly used polymers for creating these nanoparticles include poly(lactic-co-glycolic acid) (PLGA) and chitosan. The drug can be encapsulated within the polymer matrix or adsorbed onto the surface. The release of the drug from the nanoparticles can be modulated by altering the polymer's properties, such as its molecular weight and composition. This controlled release mechanism can reduce the frequency of administration and minimize side effects. nih.gov

| Parameter | Description | Typical Values for a Nanoparticle Formulation |

| Polymer Used | The biodegradable polymer forming the nanoparticle matrix. | Poly(lactic-co-glycolic acid) (PLGA) |

| Particle Size (nm) | The average diameter of the nanoparticles. | 100 - 300 nm |

| Drug Loading (%) | The weight percentage of the drug relative to the total weight of the nanoparticle. | 5 - 15% |

| Encapsulation Efficiency (%) | The percentage of the initial drug that is successfully encapsulated in the nanoparticles. | > 70% |

| Release Profile | The rate at which the drug is released from the nanoparticles over time. | Sustained release over 24-72 hours |

Strategies for Targeted Delivery to Specific Tissues or Pathogens

Targeted drug delivery aims to increase the concentration of a drug at the site of action while minimizing its exposure to healthy tissues. mdpi.comigi-global.com This can be achieved by functionalizing the surface of drug carriers, such as polymeric nanoparticles, with targeting ligands that specifically recognize and bind to receptors overexpressed on target cells or pathogens. nih.gov

For this compound, if the intended use is in cancer therapy, the nanoparticles could be decorated with antibodies or peptides that bind to tumor-specific antigens. This active targeting strategy enhances the accumulation of the drug in the tumor, thereby increasing its efficacy and reducing systemic toxicity. igi-global.com

In the case of infectious diseases, targeting moieties could be molecules that recognize specific structures on the surface of bacteria or protozoa. Another approach is to exploit the microenvironment of the infection site, such as a lower pH, to trigger the release of the drug from pH-sensitive nanoparticles. mdpi.com These "smart" drug delivery systems represent a promising strategy for improving the treatment of various diseases. mdpi.com

Toxicological Profiles and Safety Considerations for Nitroimidazole Derivatives

Metabolic Fate and Metabolite Identification Studies

The metabolic fate of nitroimidazoles is a critical factor in determining both their efficacy and their toxicological profile. The process is complex, involving multiple enzymatic pathways that transform the parent compound into various metabolites. ontosight.ai The primary metabolic event is the reduction of the nitro group, a step that is essential for the compound's biological activity but also for the generation of potentially toxic reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. ontosight.aioup.comoup.com This reductive activation occurs under low oxygen tension conditions. oup.comnih.gov

The liver is the principal site for the metabolism of nitroimidazoles. nih.gov Key enzyme systems involved in these transformations include cytochrome P450 (CYPs) and various nitroreductases. ontosight.ai Besides reduction of the nitro group, other significant metabolic reactions include the oxidation of side chains attached to the imidazole (B134444) ring. nih.govnih.gov For a compound such as 5-iodo-2-methyl-4-nitro-1H-imidazole, metabolic pathways would likely involve the reduction of the 4-nitro group and oxidation of the 2-methyl group.

The resulting metabolites can have different biological properties than the parent drug. Some metabolites may retain significant biological activity, such as the hydroxy metabolite of metronidazole (B1676534), which has 30% to 65% of the activity of the parent compound. nih.gov Conversely, other metabolic pathways can lead to detoxification; for example, complete reduction of the nitro group to an amino derivative generally results in a non-toxic, inactive compound. oup.comnih.gov The majority of nitroimidazole metabolites are excreted from the body via the urine. nih.gov

Below is a table listing common nitroimidazole drugs and their identified metabolites.

| Parent Compound | Identified Metabolites | Metabolic Pathway | Reference(s) |

| Metronidazole | 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole (MNZOH); 2-methyl-5-nitroimidazole-1-yl-acetic acid | Hydroxylation of side chain; Oxidation of side chain | nih.govnih.govnih.gov |

| Dimetridazole (DMZ) | 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI or DMZOH) | Hydroxylation of methyl group | nih.govnih.gov |

| Ipronidazole (IPZ) | 1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole (IPZOH) | Hydroxylation of isopropyl group | nih.govnih.gov |

| 5-isopropyl-1-methyl-2-nitro-1H-imidazole | Metabolites involving oxidation at the tertiary carbon or methyl groups of the isopropyl chain | Oxidation of isopropyl side chain | nih.gov |

This table is generated based on data from cited research articles for illustrative purposes.

Investigations into Off-Target Effects and Adverse Biological Interactions

The reactive intermediates generated during the metabolic activation of nitroimidazoles are not only responsible for their intended biological effects but can also lead to off-target interactions with host macromolecules. ontosight.aioup.com These reactive species can covalently bind to cellular components such as proteins, lipids, and DNA, potentially leading to unintended biological consequences. ontosight.ai

One of the most widely recognized adverse biological interactions associated with some nitroimidazoles, like metronidazole, is a disulfiram-like reaction when co-administered with alcohol. wikipedia.orgnih.gov This reaction can manifest with symptoms such as nausea, vomiting, and flushing. wikipedia.org

Neurotoxicity is another significant off-target effect reported for this class of compounds. Symptoms can include peripheral neuropathy, dizziness, ataxia, and headaches, particularly with prolonged use of high doses. nih.govrxlist.com

Furthermore, nitroimidazoles can participate in drug-drug interactions by influencing the activity of metabolic enzymes. Metronidazole, for instance, is known to be a moderate inhibitor of the cytochrome P450 enzyme CYP2C9, which can affect the metabolism of other drugs that are substrates for this enzyme. wikipedia.org

Mechanistic studies suggest that the toxicity of these compounds may not solely arise from direct DNA damage. An alternative hypothesis proposes that the reductive activation of nitroimidazoles alters the cellular redox state and carbon flow, which in turn can indirectly inhibit crucial enzymes like ribonucleotide reductase, thereby impeding DNA synthesis and repair. oup.comoup.com In studies on the parasite Giardia lamblia, 5-nitroimidazoles were found to bind to proteins such as thioredoxin reductase and cause the degradation of translation elongation factor EF-1γ, demonstrating specific off-target protein interactions. researchgate.net

Future Directions and Emerging Research Avenues for 5 Iodo 2 Methyl 4 Nitro 1h Imidazole

Design and Synthesis of Next-Generation Analogues with Improved Profiles

The development of novel analogues of 5-iodo-2-methyl-4-nitro-1H-imidazole with enhanced therapeutic and diagnostic properties is a promising area of research. Synthetic strategies can be devised to modify the core structure to optimize efficacy, selectivity, and pharmacokinetic profiles.

Structural Modifications and Synthetic Approaches:

The synthesis of 2-methyl-4/5-nitroimidazole derivatives often involves multi-step reactions, providing multiple points for structural diversification. researchgate.netderpharmachemica.comjocpr.com Key areas for modification on the this compound scaffold include:

Substitution at the N1-position: Alkylation at the N1 position of the imidazole (B134444) ring is a common strategy to introduce various functional groups. derpharmachemica.com This can influence the compound's lipophilicity, biodistribution, and interaction with biological targets. For instance, introducing hydrophilic moieties could enhance water solubility and alter pharmacokinetic properties, potentially leading to improved drug delivery.

Modification of the 2-methyl group: While the methyl group at the C2 position is a common feature, its replacement with other alkyl or functionalized groups could modulate the compound's activity. Structure-activity relationship (SAR) studies on related nitroimidazoles have shown that modifications at this position can impact aerobic activity. nih.gov

Alterations to the 5-iodo substituent: The iodine atom offers a unique handle for various chemical transformations. It can be replaced with other halogens or functional groups to fine-tune the electronic properties and biological activity of the molecule. The introduction of iodine has been shown to increase the cytotoxicity and radiosensitizing potency of nitroimidazole derivatives. nih.gov

Prodrug Strategies: Designing prodrugs of this compound could address potential issues with toxicity or poor solubility. For example, bioreductive linkers that are cleaved under specific physiological conditions, such as the hypoxic environment of tumors, can be incorporated to release the active compound at the target site. nih.gov

Table 1: Potential Synthetic Strategies for Next-Generation Analogues

| Modification Site | Potential Modification | Desired Improvement |

| N1-position | Introduction of polyethylene (B3416737) glycol (PEG) chains | Increased water solubility and circulation time |

| N1-position | Addition of targeting ligands (e.g., peptides, antibodies) | Enhanced specificity for diseased tissues |

| C2-position | Replacement of methyl with longer alkyl chains | Modulation of lipophilicity and target binding |

| C5-position | Isotopic labeling (e.g., ¹²³I, ¹²⁴I, ¹³¹I) | Development of radiodiagnostic and radiotherapeutic agents |

| Core Structure | Design of hypoxia-activated prodrugs | Targeted drug release in hypoxic environments |

By systematically exploring these synthetic avenues, researchers can generate a library of novel this compound analogues. Subsequent screening and evaluation of these compounds will be crucial to identify candidates with superior performance for specific therapeutic or diagnostic applications.

Exploration of Novel Therapeutic and Diagnostic Applications

The unique chemical structure of this compound, particularly the presence of a nitro group and an iodine atom, opens up a range of potential therapeutic and diagnostic applications beyond the traditional uses of nitroimidazoles.

Diagnostic Applications:

The most immediate and promising application lies in the development of radiolabeled analogues for medical imaging. The stable iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹³¹I) to create radiopharmaceuticals for various imaging modalities.

Infection Imaging: Radiolabeled nitroimidazoles have shown potential for imaging bacterial infections. A study on novel 123I-labeled 2-methyl-4-nitroimidazole derivatives demonstrated their ability to accumulate in areas of infection, suggesting that a similarly labeled this compound could serve as a potent agent for diagnosing and monitoring bacterial infections via Single Photon Emission Computed Tomography (SPECT). pearlpathways.com

Hypoxia Imaging: The nitroimidazole core is a well-established pharmacophore for targeting hypoxic tissues, which are characteristic of many solid tumors. regulink.com Under low oxygen conditions, the nitro group is reduced, leading to the trapping of the molecule within hypoxic cells. nih.gov Radiolabeled this compound could, therefore, be a valuable tool for Positron Emission Tomography (PET) or SPECT imaging of tumor hypoxia, aiding in cancer diagnosis, prognosis, and treatment planning. nih.govnih.govnih.gov

Therapeutic Applications:

Building on the known bioactivities of the nitroimidazole class, this compound and its derivatives could be explored for various therapeutic interventions.

Antimicrobial Agents: Nitroimidazoles are widely used as antimicrobial agents against anaerobic bacteria and protozoa. prepchem.comnih.gov The development of new derivatives of this compound could lead to more potent and selective antimicrobial drugs. jocpr.com

Anticancer Agents: The ability of nitroimidazoles to selectively target hypoxic tumor cells makes them attractive candidates for cancer therapy. researchgate.net The introduction of iodine can enhance the radiosensitizing properties of these compounds, making tumors more susceptible to radiation therapy. nih.gov

Targeted Radionuclide Therapy: By labeling this compound with a therapeutic radioisotope such as ¹³¹I, it could be developed into a targeted radionuclide therapy agent. nih.govnih.govpreprints.org This approach would deliver a cytotoxic radiation dose directly to hypoxic tumor cells, minimizing damage to surrounding healthy tissues.

Table 2: Potential Therapeutic and Diagnostic Applications

| Application Area | Specific Use | Rationale |

| Diagnostic | Infection Imaging (SPECT) | Accumulation of radiolabeled nitroimidazoles in bacteria. pearlpathways.com |

| Hypoxia Imaging (PET/SPECT) | Bioreductive trapping of the nitroimidazole core in hypoxic cells. regulink.comnih.gov | |

| Therapeutic | Antimicrobial Therapy | Broad-spectrum activity of nitroimidazoles against anaerobic microbes. prepchem.comnih.gov |

| Cancer Radiosensitization | Enhanced efficacy of radiation therapy in the presence of iodinated nitroimidazoles. nih.gov | |

| Targeted Radionuclide Therapy | Delivery of therapeutic radioisotopes to hypoxic tumor cells. nih.govnih.govpreprints.org |

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully realize the potential of this compound and its analogues, a deep understanding of their mechanism of action is essential. The integration of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful approach to elucidate the molecular pathways affected by these compounds.

Proteomics: This technology can identify the specific proteins that interact with this compound within cells. A study on a 2-nitroimidazole (B3424786) hypoxic cytotoxin successfully identified 62 target proteins involved in key pathways like glycolysis and HIF1A signaling. nih.gov A similar proteomic approach could reveal the protein adducts formed by this compound under hypoxic conditions, providing insights into its cytotoxic and radiosensitizing effects. Comparative proteomic analysis of sensitive and resistant cell lines can also uncover mechanisms of drug resistance. nih.govmdpi.com

Metabolomics: By analyzing the global metabolic changes in cells upon treatment with this compound, researchers can identify the metabolic pathways that are perturbed. This can help to understand the compound's off-target effects and to identify biomarkers of response.

Genomics: Genomic screening can identify genetic markers that predict sensitivity or resistance to this compound. clearsynth.com This information is crucial for patient stratification in future clinical trials and for the development of personalized medicine approaches.

The data generated from these omics studies can be integrated to build comprehensive models of the drug's mechanism of action, paving the way for more rational drug design and targeted therapeutic strategies.

Challenges and Opportunities in Translating Research Findings to Clinical Development

The translation of a promising compound like this compound from preclinical research to clinical application is a complex process fraught with challenges, but also presents significant opportunities.

Challenges:

Toxicity: A major concern with nitroimidazole-based drugs is their potential for toxicity, including mutagenicity. nih.gov The introduction of iodine, while potentially enhancing efficacy, may also increase toxicity. nih.gov Thorough preclinical toxicology studies will be essential to establish a safe therapeutic window.

Regulatory Hurdles: If developed as a radiopharmaceutical, this compound would face a stringent regulatory approval process. pearlpathways.comregulink.comnih.govnumberanalytics.comopenmedscience.com These regulations govern everything from manufacturing and quality control to preclinical and clinical testing, and can be a significant barrier to market entry.

Manufacturing and Scale-up: The synthesis of this compound and its analogues can be complex and may present challenges for large-scale, cost-effective manufacturing under Good Manufacturing Practice (GMP) conditions.

Clinical Trial Design: Designing clinical trials to demonstrate the efficacy and safety of a new therapeutic or diagnostic agent, particularly for niche applications like hypoxia imaging or targeted radionuclide therapy, requires careful planning and significant investment.

Opportunities:

Unmet Medical Needs: There are significant unmet needs for better diagnostic tools for infection and tumor hypoxia, as well as for more effective treatments for resistant cancers and anaerobic infections. This compound has the potential to address these needs.

Personalized Medicine: The use of omics technologies to identify biomarkers of response can facilitate a personalized medicine approach, where treatment is tailored to individual patients who are most likely to benefit. This can improve clinical outcomes and increase the likelihood of regulatory approval.

Theranostics: The ability to label this compound with both diagnostic and therapeutic radioisotopes opens up the possibility of a "theranostic" approach, where the same molecule is used for both imaging and therapy. This allows for patient selection, treatment planning, and monitoring of therapeutic response with the same agent.

Q & A

Q. What are the optimal synthetic routes for 5-iodo-2-methyl-4-nitro-1H-imidazole, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis of nitro- and iodo-substituted imidazoles typically involves multi-step functionalization. A common approach is nucleophilic iodination of a pre-nitrated imidazole precursor. For example, nitration at the 4-position of 2-methylimidazole can precede iodination at the 5-position using iodine monochloride (ICl) in acetic acid. Key optimizations include:

- Temperature control : Maintaining 0–5°C during iodination minimizes side reactions .